[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine
Description
Properties
IUPAC Name |
[2-bromo-5-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-4-5-14-9-2-3-10(11)8(6-9)7-12/h2-3,6H,4-5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIYEOHWCBTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the exact molecular mechanisms are ongoing and may provide further insights into its effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine
- CAS Number : 1520118-03-9
- Molecular Formula: C₁₀H₁₄BrNO₂
- Molecular Weight : 260.14 g/mol
- Structure : Features a phenyl ring substituted with bromine (position 2), a methoxyethoxy group (position 5), and a methanamine group (position 1).
Key Properties :
The methoxyethoxy (–OCH₂CH₂OCH₃) substituent enhances hydrophilicity compared to purely alkyl or aromatic substituents, while the bromine atom contributes to electrophilic reactivity. This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals.
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Phenylmethanamines
The following table summarizes structural analogs and their properties:
Critical Analysis of Substituent Effects
Hydrophilicity vs. Lipophilicity: The methoxyethoxy group in the target compound provides moderate hydrophilicity due to its ether oxygen atoms. In contrast, analogs with ethoxyethoxy (C₁₁H₁₆BrNO₂) or benzyl groups (C₁₅H₁₆BrNO) exhibit higher lipophilicity, impacting membrane permeability . Fluorinated analogs (C₉H₁₀BrF₂NO) show enhanced metabolic stability and binding affinity in drug design due to fluorine’s electronegativity .
Allyloxy groups (e.g., in C₁₀H₁₂BrNO) offer sites for further functionalization via click chemistry or polymerization .
Salt Forms and Solubility: The hydrochloride salt (C₈H₁₁BrClNO) improves aqueous solubility, making it preferable for formulations requiring high bioavailability .
Biological Activity
[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a brominated phenyl ring with a methoxyethoxy substituent, enhancing its solubility and reactivity. Its molecular formula is CHBrNO, with a molecular weight of approximately 286.17 g/mol. The structural characteristics contribute to its interaction with various biological targets.
Antimicrobial Properties
Research indicates that [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis via p53 pathway |
| A549 | 10.38 | Cell cycle arrest |
| U-937 | 12.50 | Inhibition of proliferation |
Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, significantly increasing caspase-3 activity in treated cells.
The biological effects of [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine are attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Studies suggest that the compound may modulate the activity of key proteins involved in apoptosis and cell proliferation.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with [2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine increased p53 expression levels and activated apoptotic pathways, leading to significant cell death in breast cancer cells.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains, highlighting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
